molecular formula C26H26N2O4 B15102842 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B15102842
M. Wt: 430.5 g/mol
InChI Key: SBCIBLCFTUJDCW-UHFFFAOYSA-N
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Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a complex organic compound that combines structural elements from chromenone and carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. Here is a general synthetic route:

    Starting Materials: The synthesis begins with the preparation of the chromenone and carbazole derivatives.

    Formation of Chromenone Derivative: The chromenone derivative can be synthesized through the condensation of 7-methoxy-4-methylcoumarin with appropriate reagents under acidic or basic conditions.

    Formation of Carbazole Derivative: The carbazole derivative is prepared by the cyclization of 2,3,4,9-tetrahydro-1H-carbazole with suitable reagents.

    Coupling Reaction: The chromenone and carbazole derivatives are then coupled through an amide bond formation reaction. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study molecular interactions and pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide
  • 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pentanamide

Uniqueness

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is unique due to its specific combination of chromenone and carbazole moieties. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C26H26N2O4/c1-15-12-25(30)32-23-14-22(31-2)16(13-19(15)23)10-11-24(29)27-21-9-5-7-18-17-6-3-4-8-20(17)28-26(18)21/h3-4,6,8,12-14,21,28H,5,7,9-11H2,1-2H3,(H,27,29)

InChI Key

SBCIBLCFTUJDCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3CCCC4=C3NC5=CC=CC=C45

Origin of Product

United States

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